molecular formula C4H8F2O B571589 1,3-Difluoro-2-methylpropan-2-OL CAS No. 144521-63-1

1,3-Difluoro-2-methylpropan-2-OL

Cat. No.: B571589
CAS No.: 144521-63-1
M. Wt: 110.104
InChI Key: IPZWMUKQYSFOOD-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methylpropan-2-OL is an organic compound with the molecular formula C4H8FO2 It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-methylpropan-2-OL can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropan-2-OL using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

1,3-Difluoro-2-methylpropan-2-OL has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioactivity.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-methylpropan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with six fluorine atoms, used as a solvent and in the synthesis of fluoroalkoxides.

    tert-Butyl alcohol: A non-fluorinated analog with similar structural features but different chemical properties.

    Isobutanol: A structurally related alcohol with different reactivity and applications.

Uniqueness

1,3-Difluoro-2-methylpropan-2-OL is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,3-difluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZWMUKQYSFOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697869
Record name 1,3-Difluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144521-63-1
Record name 1,3-Difluoro-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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